3-Chloro-4-ethoxy-5-fluorobenzyl alcohol chemical properties
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol chemical properties
An In-Depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a highly functionalized building block for organic synthesis. Its unique substitution pattern—featuring chloro, ethoxy, and fluoro groups—provides medicinal chemists with a versatile scaffold to explore structure-activity relationships (SAR) in drug discovery programs. The presence of multiple halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and critical safety information for laboratory handling.
Core Chemical Profile and Physicochemical Properties
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol, identified by CAS Number 1017778-88-9, is a substituted benzenemethanol derivative.[1] Its structure is notable for the trisubstituted aromatic ring, which imparts specific electronic and steric characteristics that are valuable in the design of targeted therapeutics. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established or reliably predicted based on its structure and data from analogous compounds.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (3-chloro-4-ethoxy-5-fluorophenyl)methanol | [1] |
| Synonyms | 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol | [1] |
| CAS Number | 1017778-88-9 | [1] |
| PubChem CID | 46737658 | [1] |
| Molecular Formula | C₉H₁₀ClFO₂ | Calculated |
| Molecular Weight | 204.63 g/mol | Calculated |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Predicted Spectral Characteristics
For a researcher synthesizing or working with this compound, spectral analysis is the primary method for structural confirmation. Based on its functional groups, the following spectral data can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to be complex and highly informative. Key signals would include:
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A triplet and a quartet in the aliphatic region corresponding to the ethyl protons of the ethoxy group.
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Two distinct signals in the aromatic region, likely appearing as singlets or narrow doublets due to minimal proton-proton coupling, representing the two protons on the benzene ring.
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A singlet for the benzylic methylene (-CH₂-) protons adjacent to the hydroxyl group.
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A broad, exchangeable singlet for the hydroxyl (-OH) proton.
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¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon environments. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, appearing as a doublet. Other key signals include those for the ethoxy carbons, the benzylic carbon, and the six unique aromatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a broad peak around 3300 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching bands for the aromatic and aliphatic groups, and distinct C-O and C-X (C-Cl, C-F) stretching frequencies in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 204. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of H₂O, the ethoxy group, or the entire hydroxymethyl group.
Synthesis and Purification
While specific preparations are proprietary or not widely published, a standard and logical approach to synthesize 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is through the selective reduction of the corresponding aldehyde, 3-chloro-4-ethoxy-5-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and mild conditions.
Proposed Synthetic Workflow
The reduction of an aromatic aldehyde to a primary benzyl alcohol is reliably achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This reagent is preferred for its selectivity; it readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups.
Diagram 1: Proposed synthesis via reduction of the corresponding aldehyde.
Detailed Experimental Protocol: Reduction of Aldehyde
This protocol describes a self-validating system for the synthesis, work-up, and purification of the target compound.
Reagents and Equipment:
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3-chloro-4-ethoxy-5-fluorobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
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Silica gel for column chromatography
Procedure:
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Dissolution: Dissolve the starting aldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
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Reduction: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
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Rationale: Portion-wise addition controls the exothermic reaction and prevents runaway side reactions. Keeping the temperature low enhances the selectivity of the reagent.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-2 hours).
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Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
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Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
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Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
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Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
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Purification: Purify the crude alcohol using silica gel column chromatography with a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to obtain the pure 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol lies in the reactivity of its primary alcohol functional group. This group can be readily transformed into other functionalities, making the compound a versatile intermediate for building more complex molecules.
Diagram 2: Primary and secondary sites of chemical reactivity.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol can be selectively oxidized.
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To Aldehyde: Using mild oxidizing agents such as Pyridinium chlorochromate (PCC) in dichloromethane (DCM) allows for the controlled conversion to 3-chloro-4-ethoxy-5-fluorobenzaldehyde.
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To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO₄) or Jones reagent, will fully oxidize the alcohol to the corresponding 3-chloro-4-ethoxy-5-fluorobenzoic acid.
Conversion to Benzyl Halides
A crucial transformation for further synthetic elaboration is the conversion of the alcohol to a benzyl halide, typically a chloride or bromide. The resulting benzyl halide is an excellent electrophile for nucleophilic substitution reactions. A highly chemoselective and rapid method for chlorinating benzyl alcohols under neutral conditions uses 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (DMSO).[2] This avoids the harsh acidic conditions of reagents like thionyl chloride, preserving other acid-labile groups.
Role as a Scaffold in Medicinal Chemistry
The true value of this molecule is as a scaffold in drug development. The specific arrangement of substituents allows for fine-tuning of a drug candidate's properties:
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Fluorine: Often added to block metabolic oxidation at that position, improving the drug's half-life. It can also alter the pKa of nearby functional groups and participate in hydrogen bonding.
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Chlorine: Increases lipophilicity, which can enhance membrane permeability and oral absorption. It can also engage in specific halogen bonding interactions with protein targets.[3]
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Ethoxy Group: This group can act as a hydrogen bond acceptor and its steric bulk can be used to achieve a desired orientation of the molecule within a receptor's binding pocket.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) is available for 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. Therefore, safety precautions must be based on data from structurally related compounds. Substituted benzyl alcohols, particularly halogenated ones, are typically classified as irritants.
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Hazard Identification: Based on analogous compounds like 3-Chloro-4-fluorobenzyl alcohol, this substance should be treated as causing skin and serious eye irritation.[4]
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Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid breathing vapors or dust. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[4][5]
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First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If irritation persists, seek medical attention.[4]
Table 2: Recommended Safety and Handling Procedures
| Aspect | Recommendation |
| Personal Protective Equipment | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. |
| Engineering Controls | Use in a chemical fume hood to minimize inhalation exposure. |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed. |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |
Conclusion
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol is a valuable, highly functionalized synthetic intermediate. While detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from established principles of organic chemistry. Its utility is primarily centered on the reactivity of the benzyl alcohol moiety, which allows for straightforward conversion into other key functional groups. For researchers in drug discovery, the unique combination of chloro, fluoro, and ethoxy substituents on the aromatic ring provides a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds, making it a significant building block for the development of novel therapeutics.
References
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3M. Safety Data Sheet - 3M™ High Productivity Floor Stripper. [Link]
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Sun, L., et al. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3935-3938. [Link]
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Jeyakumar, K., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2021, 223, 113644. [Link]
Sources
- 1. 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol [synhet.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. multimedia.3m.com [multimedia.3m.com]
Figure 1: General reaction scheme for the acylation of 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol.